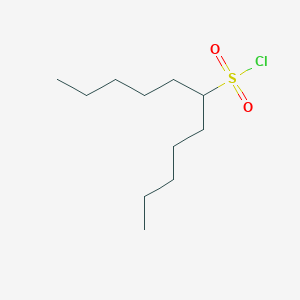
Undecane-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecane-6-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom. This compound is particularly notable for its applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecane-6-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of undecane with chlorosulfonic acid. This reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Another method involves the use of thionyl chloride in the presence of a catalyst to convert undecane-6-sulfonic acid to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using chlorosulfonic acid or thionyl chloride. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Undecane-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Addition Reactions: It can add to unsaturated compounds like alkenes and alkynes, forming sulfonylated products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, thiols, and various catalysts. Reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonates, and other sulfonyl derivatives. These products are valuable intermediates in organic synthesis and industrial applications .
Scientific Research Applications
Undecane-6-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of undecane-6-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Comparison
Undecane-6-sulfonyl chloride is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain sulfonyl chlorides like methanesulfonyl chloride. This longer chain can influence the solubility, reactivity, and application of the compound in various fields .
Properties
Molecular Formula |
C11H23ClO2S |
|---|---|
Molecular Weight |
254.82 g/mol |
IUPAC Name |
undecane-6-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO2S/c1-3-5-7-9-11(15(12,13)14)10-8-6-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
OLZISCQHBCAYJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



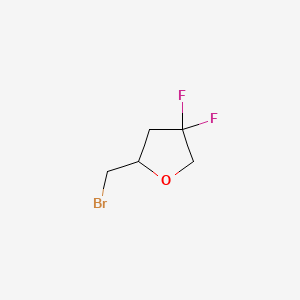
![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)
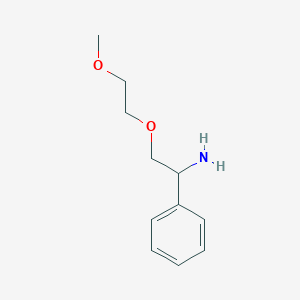
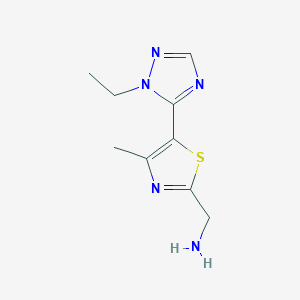
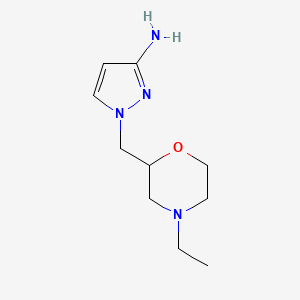
![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)



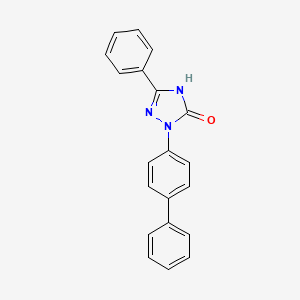
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
![1-{[(3-Bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B13645173.png)
![2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13645176.png)
